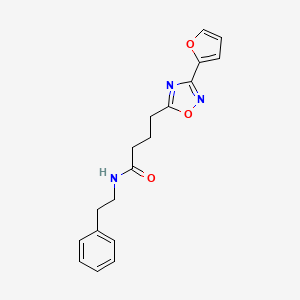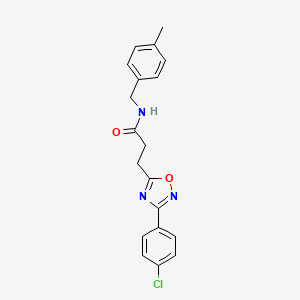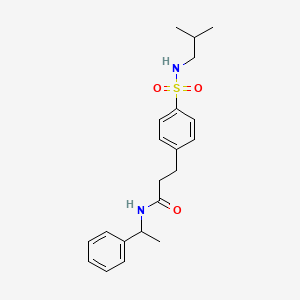
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMHQ, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle regulation, and apoptosis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce the expression of pro-apoptotic proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects such as inducing cell cycle arrest, inhibiting cell proliferation, and inducing apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide also has some limitations such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
Several future directions for N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as infectious diseases and inflammation, and the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide derivatives with improved pharmacokinetic properties.
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a compound that has shown promising results in various scientific research applications. Its potent anti-cancer and neuroprotective effects make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
合成方法
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbenzaldehyde with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting compound with cyclohexanecarboxylic acid chloride. The final product is obtained through purification and isolation processes.
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuropharmacology, and medicinal chemistry. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-9-8-14-23(18(17)2)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-6-7-13-22(20)26-24(21)28/h6-9,12-15,19H,3-5,10-11,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKWPVXDKFQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)









